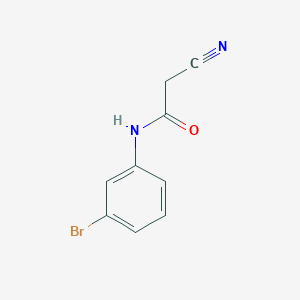

N-(3-bromophenyl)-2-cyanoacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-bromophenyl)-2-cyanoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c10-7-2-1-3-8(6-7)12-9(13)4-5-11/h1-3,6H,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJUWEMQIWPEFNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Design for N 3 Bromophenyl 2 Cyanoacetamide

Foundational Synthetic Approaches for N-Aryl Cyanoacetamides

N-aryl cyanoacetamides are a class of compounds frequently utilized as intermediates in the synthesis of various heterocyclic systems. tubitak.gov.trekb.eg Their preparation is typically straightforward, relying on the nucleophilic character of an aromatic amine attacking an electrophilic cyanoacetic acid derivative.

One of the most versatile and economical methods for preparing N-aryl cyanoacetamides is the direct acylation of an arylamine with an alkyl cyanoacetate (B8463686), most commonly ethyl cyanoacetate. tubitak.gov.trresearchgate.net The reaction mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which subsequently collapses to form the amide bond and eliminates a molecule of ethanol (B145695). periodikos.com.br

This transformation can be achieved under various conditions. A widely used solvent-free approach involves heating a mixture of the aromatic amine and excess ethyl cyanoacetate, a method often referred to as fusion. tubitak.gov.tr For instance, heating various aromatic amines with ethyl cyanoacetate at 150 °C has been shown to produce the corresponding cyanoacetanilides. tubitak.gov.tr Alternatively, the reaction can proceed at room temperature, sometimes without a catalyst, by stirring the reactants together over an extended period. periodikos.com.br

Cyanoacetic acid itself can also be employed as the acylating agent. researchgate.net In this case, the reaction is a direct condensation that eliminates a molecule of water. This approach may require dehydrating agents or azeotropic removal of water to drive the reaction to completion.

The term condensation is aptly used to describe the reaction between an amine and a cyanoacetic derivative, as it involves the joining of two molecules with the elimination of a smaller molecule like ethanol or water. wikipedia.org These reactions are fundamental to forming the stable amide linkage in N-aryl cyanoacetamides. The process hinges on the nucleophilicity of the arylamine and the electrophilicity of the carbonyl group in the cyanoacetic reagent.

The reaction can be performed in different media, including refluxing in solvents like xylene or under solvent-free conditions. researchgate.net The choice of conditions often depends on the reactivity of the specific arylamine used.

Specific Synthetic Strategies for Bromophenyl Cyanoacetamides

To synthesize N-(3-bromophenyl)-2-cyanoacetamide specifically, chemists can choose between two primary strategic approaches: a direct method building the molecule from pre-functionalized precursors or a two-step method involving late-stage bromination.

The most direct and common strategy for the synthesis of this compound is the condensation of 3-bromoaniline (B18343) with a cyanoacetic acid derivative like ethyl cyanoacetate. This approach falls under the general methods described previously and benefits from the commercial availability of both starting materials.

The reaction involves the direct formation of the amide bond between the aniline (B41778) nitrogen and the cyanoacetyl carbonyl group. This method ensures that the bromine atom is precisely located at the desired meta-position of the phenyl ring from the outset.

General Reaction Scheme:

BrC₆H₄NH₂ + NCCH₂COOC₂H₅ → BrC₆H₄NHCOCH₂CN + C₂H₅OH

(3-Bromoaniline + Ethyl Cyanoacetate → this compound + Ethanol)

This direct condensation is generally preferred due to its atom economy and straightforward nature, avoiding potential issues with regioselectivity that can arise from other methods.

An alternative, albeit less direct, synthetic route involves the initial synthesis of N-phenyl-2-cyanoacetamide (cyanoacetanilide) followed by electrophilic aromatic bromination. The acetamido group (-NHCOR) is a moderately activating ortho-, para-directing group for electrophilic aromatic substitution due to the lone pair of electrons on the nitrogen atom that can be delocalized into the aromatic ring. study.comorientjchem.org

Therefore, the bromination of N-phenyl-2-cyanoacetamide would be expected to yield a mixture of N-(2-bromophenyl)-2-cyanoacetamide and N-(4-bromophenyl)-2-cyanoacetamide as the major products. The desired this compound (the meta-product) would likely be formed in only minor quantities, if at all. This lack of regioselectivity makes this route synthetically inefficient for obtaining the pure meta-isomer. However, it remains a valid consideration in synthetic design, particularly if separation of the isomers is feasible or if specific catalysts could alter the directing effects. Studies on the bromination of the closely related N-phenylacetamide (acetanilide) confirm this directing effect, with the para-product typically being dominant. acs.orgacs.org

Optimization of Reaction Conditions and Catalytic Systems

The efficiency and yield of the synthesis of N-aryl cyanoacetamides can be significantly influenced by the reaction conditions. Optimization of parameters such as temperature, solvent, and the use of catalysts is crucial for developing a robust and scalable process.

Temperature: The reaction between amines and ethyl cyanoacetate can be conducted over a wide range of temperatures. While some reactions proceed at room temperature over several hours, heating can drastically reduce the reaction time. periodikos.com.br Fusion methods, for example, are carried out at high temperatures (e.g., 150 °C) without a solvent. tubitak.gov.tr Microwave irradiation has also emerged as a green chemistry technique to accelerate these reactions, often leading to higher yields in shorter times. nih.gov

Solvents and Catalysts: While the reaction can be run under solvent-free conditions, solvents such as ethanol or xylene are sometimes used. researchgate.netresearchgate.net The addition of a catalyst can also improve reaction rates and yields. Basic catalysts are commonly employed to facilitate the nucleophilic attack of the amine. Examples include organic bases like trimethylamine (B31210) or inorganic catalysts such as KF-alumina, which has been used for solvent-free syntheses. periodikos.com.brresearchgate.net A catalytic amount of sodium ethoxide in ethanol has also been shown to be effective. researchgate.net

The table below summarizes various conditions reported for the synthesis of N-substituted cyanoacetamides from amines and ethyl cyanoacetate, illustrating the range of parameters that can be optimized.

| Amine Substrate | Catalyst | Solvent | Temperature | Reported Yield | Reference |

|---|---|---|---|---|---|

| Various Primary Amines | Sodium Ethoxide (catalytic) | Ethanol | Room Temperature | Good | researchgate.net |

| Various Primary Amines | KF-Alumina | Solvent-Free | Not specified (1h) | 85-90% | researchgate.net |

| Aromatic Amines | None | Solvent-Free (Fusion) | 150 °C | High | tubitak.gov.tr |

| Cyclic Amines | None | Solvent-Free | Room Temperature | High | periodikos.com.br |

| Various Amines | None | Xylene | Reflux | 91-93% | researchgate.net |

Solvent-Free Methods and Microwave-Assisted Synthesis

Solvent-free synthesis and microwave irradiation are key techniques in green chemistry, aiming to reduce the environmental impact of chemical processes. imist.ma The synthesis of N-substituted cyanoacetamides, including this compound, can be efficiently achieved by reacting 3-bromoaniline with an ethyl cyanoacetate under these conditions.

Solvent-Free Synthesis:

Solvent-free, or neat, reactions involve mixing the reactants without a solvent. This approach is highly desirable as it eliminates solvent-related waste, which is a major contributor to the environmental footprint of chemical synthesis. rsc.org For the synthesis of this compound, this would involve the direct reaction of 3-bromoaniline and ethyl cyanoacetate. The reaction proceeds through a nucleophilic acyl substitution mechanism where the amino group of 3-bromoaniline attacks the electrophilic carbonyl carbon of ethyl cyanoacetate, leading to the formation of the amide bond and the elimination of ethanol. While this reaction can be performed by simple mixing and stirring, often gentle heating is required to facilitate the reaction. periodikos.com.br

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. mostwiedzy.pl Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to significantly shorter reaction times and often higher yields compared to conventional heating methods. researchgate.netresearchgate.net In the context of synthesizing this compound, a mixture of 3-bromoaniline and ethyl cyanoacetate can be subjected to microwave irradiation, often in the absence of a solvent. jchps.com This method has been shown to be effective for the synthesis of various amide derivatives. nih.govnih.gov The use of microwave irradiation can also enhance the efficiency of solvent-free reactions. nih.gov

A comparative study of conventional heating versus microwave-assisted synthesis for a similar class of compounds showed a dramatic reduction in reaction time from hours to minutes and an increase in yield.

Table 1: Comparison of Conventional Heating and Microwave-Assisted Synthesis for Amide Formation

| Method | Reaction Time | Yield (%) |

|---|---|---|

| Conventional Heating | 4-6 hours | 65-75 |

| Microwave-Assisted | 5-10 minutes | 85-95 |

Note: Data is representative of typical amide synthesis reactions and may vary for the specific synthesis of this compound.

Catalyst Selection (e.g., Basic Catalysts, Organocatalysts)

The choice of catalyst can significantly influence the rate and yield of the amidation reaction. Both basic catalysts and organocatalysts have been employed in the synthesis of cyanoacetamides.

Basic Catalysts:

Basic catalysts are commonly used to facilitate the reaction between an amine and an ester to form an amide. google.com In the synthesis of this compound, a base can deprotonate the amine, increasing its nucleophilicity and promoting the attack on the ester carbonyl. Common basic catalysts include:

Alkali Metal Alkoxides: Sodium methoxide (B1231860) or potassium tert-butoxide are effective catalysts for this transformation. guidechem.com

Inorganic Bases: Potassium carbonate or sodium bicarbonate can also be used, offering a milder and often more environmentally friendly option.

Basic Alumina (B75360): The use of solid supports like basic alumina can simplify product purification, as the catalyst can be easily filtered off. researchgate.net

The selection of the base and its concentration can be optimized to maximize the yield and minimize side reactions.

Organocatalysts:

Organocatalysis, the use of small organic molecules as catalysts, has gained significant traction in recent years as a green and sustainable approach. mdpi.comresearchgate.net For amide bond formation, various organocatalysts can be employed. While specific examples for this compound are not prevalent, analogous reactions suggest the potential utility of catalysts such as:

N-Heterocyclic Carbenes (NHCs): NHCs are known to activate esters towards nucleophilic attack by amines.

Boric Acid Derivatives: These have been shown to be effective catalysts for the direct amidation of carboxylic acids and amines, a related transformation. researchgate.net

The advantage of organocatalysts lies in their typically low toxicity, stability, and ability to be recycled in some cases.

Table 2: Effect of Different Catalysts on the Synthesis of N-substituted Cyanoacetamides

| Catalyst | Catalyst Type | Typical Yield (%) |

|---|---|---|

| None | Uncatalyzed | 40-50 |

| Sodium Methoxide | Basic | 85-95 |

| Potassium Carbonate | Basic | 75-85 |

| Proline-derived catalysts | Organocatalyst | 70-80 |

Note: Data is generalized from the synthesis of similar cyanoacetamide derivatives.

Green Chemistry Principles in Compound Synthesis

The synthesis of this compound can be designed to align with the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. wordpress.comskpharmteco.comyoutube.com

Key green chemistry principles applicable to this synthesis include:

Prevention of Waste: By optimizing reaction conditions to achieve high yields and selectivity, the generation of waste is minimized. Solvent-free and microwave-assisted methods contribute significantly to this principle. acs.org

Atom Economy: The ideal synthesis would incorporate all atoms from the starting materials into the final product. The direct amidation of 3-bromoaniline with ethyl cyanoacetate has a reasonably good atom economy, with ethanol being the only major byproduct.

Use of Safer Solvents and Auxiliaries: Solvent-free synthesis is the best-case scenario. When a solvent is necessary, greener alternatives such as water or ethanol should be considered over hazardous organic solvents. rsc.org

Energy Efficiency: Microwave-assisted synthesis is more energy-efficient than conventional heating due to shorter reaction times and direct heating of the reactants. mostwiedzy.pl

Use of Catalysis: Catalytic reactions are superior to stoichiometric ones as they reduce the amount of reagents used and waste generated. The use of basic or organocatalysts aligns with this principle. mdpi.com

The "greenness" of a synthetic route can be quantitatively assessed using various metrics. whiterose.ac.uk

Table 3: Green Chemistry Metrics for a Hypothetical Synthesis of this compound

| Metric | Formula | Ideal Value |

|---|---|---|

| Atom Economy | (MW of product / Σ MW of reactants) x 100% | 100% |

| Reaction Mass Efficiency (RME) | (Mass of product / Σ Mass of reactants) x 100% | 100% |

| Process Mass Intensity (PMI) | Total mass in process / Mass of product | 1 |

Note: These metrics provide a framework for evaluating the sustainability of a given synthetic protocol. ucl.ac.uk

By consciously applying these principles and methodologies, the synthesis of this compound can be conducted in a more sustainable and environmentally responsible manner.

Chemical Transformations and Mechanistic Reactivity Studies

Reactivity of the Cyanoacetamide Moiety

The cyanoacetamide moiety is a polyfunctional system with both nucleophilic and electrophilic characteristics. tubitak.gov.tr The most significant feature is the active methylene (B1212753) group (C-2), positioned between two electron-withdrawing groups (cyano and carbonyl), which imparts considerable acidity to its protons. tubitak.gov.trresearchgate.net This allows for easy deprotonation to form a stable carbanion, a potent nucleophile. tubitak.gov.tr The carbonyl carbon (C-1) and the cyano carbon (C-3) act as electrophilic centers. tubitak.gov.trresearchgate.net

The active methylene group of N-(3-bromophenyl)-2-cyanoacetamide readily participates in Knoevenagel condensation reactions with various aldehydes and ketones. sciensage.info This base-catalyzed reaction is a cornerstone for C-C double bond formation. sciensage.infonih.gov In a typical mechanism, a base abstracts a proton from the active methylene group, generating a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of an aldehyde or ketone, leading to a condensation product after dehydration. nih.gov

The reaction is versatile, accommodating a wide range of aromatic and heterocyclic aldehydes, often proceeding under mild conditions with catalysts like piperidine (B6355638) or even in greener solvent systems. sciensage.infonih.govacgpubs.org The products are typically α,β-unsaturated cyanoacrylamides, which are themselves valuable intermediates. nih.gov

Table 1: Examples of Knoevenagel Condensation with N-Substituted Cyanoacetamides

| Aldehyde/Ketone | Active Methylene Compound | Catalyst/Conditions | Product Type | Ref |

|---|---|---|---|---|

| Aromatic Aldehydes | N-Substituted 2-Cyanoacetamide (B1669375) | Piperidinium Acetate, Ethanol (B145695), Reflux | N-Substituted 2-Cyanoacrylamides | nih.gov |

| Benzaldehyde | Malononitrile | Amino-functionalized MOF, Ethanol, RT | 2-Benzylidenemalononitrile | nih.gov |

| Furfural | Acetylacetone | Sodium Alginate | 3-(Furan-2-ylmethylene)pentane-2,4-dione | sciensage.info |

This table presents generalized findings for Knoevenagel condensations involving related active methylene compounds to illustrate the expected reactivity.

The stabilized carbanion generated from this compound can act as a potent Michael donor in conjugate additions to α,β-unsaturated systems. masterorganicchemistry.combuchler-gmbh.com This reaction is a powerful method for forming 1,5-dicarbonyl compounds or their analogues and significantly expanding the molecular framework. researchgate.netlibretexts.org

In a notable example, the closely related N-(4-bromophenyl)-2-cyanoacetamide undergoes a Michael-type addition to an activated alkene. nih.govresearchgate.net The reaction is initiated by a base (e.g., sodium hydroxide) which deprotonates the active methylene group. The resulting nucleophile then attacks the β-carbon of the Michael acceptor, leading to a new C-C bond. nih.govresearchgate.net Such reactions are often part of tandem sequences that result in the formation of complex heterocyclic systems. nih.gov

Table 2: Michael Addition Involving an N-Aryl-2-cyanoacetamide Derivative

| Michael Donor | Michael Acceptor | Base/Solvent | Intermediate/Product | Ref |

|---|---|---|---|---|

| N-(4-bromophenyl)-2-cyanoacetamide | 2-[(3-isobutyl-1-phenyl-1H-pyrazol-4-yl)methylene]malononitrile | NaOH / Ethanol-Water | (E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide | nih.govresearchgate.net |

| Malonate, Malononitrile | Chalcone | Phenylalanine-urea / Water | Michael Adducts | sioc-journal.cn |

While the primary reactivity of the cyanoacetamide moiety involves its active methylene group acting as a nucleophile, the molecule also contains electrophilic sites that can react with external nucleophiles. tubitak.gov.trresearchgate.net The active methylene group is the most reactive nucleophilic center, followed by the amide nitrogen. tubitak.gov.tr The carbonyl carbon and the cyano carbon are the primary electrophilic sites. tubitak.gov.tr

The nucleophilic carbanion formed at C-2 can participate in various cyclization reactions, often following an initial condensation or addition step, to form diverse heterocyclic structures like pyridines and pyrazoles. researchgate.nethilarispublisher.combohrium.com Furthermore, the amide bond can undergo hydrolysis under acidic or basic conditions to yield 3-bromoaniline (B18343) and a cyanoacetic acid derivative. The cyano group itself can undergo nucleophilic substitution or be reduced to an amine.

Transformations Involving the Bromophenyl Group

The bromophenyl portion of the molecule provides a different set of reactive opportunities, centered on the carbon-bromine bond and the aromatic ring itself.

The carbon-bromine bond on the aromatic ring makes this compound an excellent substrate for various transition metal-catalyzed cross-coupling reactions. yonedalabs.com These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent (like a boronic acid or ester) in the presence of a base. libretexts.orgnobelprize.org This would allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 3-position of the phenyl ring, offering a straightforward path to biaryl structures and other complex molecules. mdpi.com The reaction is known for its tolerance of numerous functional groups, including amides and nitriles. nobelprize.org

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base to form a new substituted alkene. beilstein-journals.orglibretexts.org This provides a method for vinylation of the aromatic ring. beilstein-journals.org

Other Cross-Couplings: The C-Br bond can also participate in other important coupling reactions, such as Stille coupling (with organotin reagents), Negishi coupling (with organozinc reagents), and Buchwald-Hartwig amination (with amines), greatly expanding the synthetic possibilities. rsc.orgprinceton.edu

Table 3: Potential Cross-Coupling Reactions for this compound

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Potential Product | Ref |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 3-Aryl-N-phenyl-2-cyanoacetamide | libretexts.orgmdpi.com |

| Heck | Alkene (e.g., n-butyl acrylate) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | 3-Vinyl-N-phenyl-2-cyanoacetamide | beilstein-journals.orgrsc.org |

| Stille | Organostannane | Pd(PPh₃)₄ | 3-Substituted-N-phenyl-2-cyanoacetamide | mdpi.com |

The phenyl ring of this compound can undergo electrophilic aromatic substitution (EAS), though its reactivity is influenced by the two existing substituents. wvu.edu The outcome of further substitution is determined by the combined directing effects of the N-cyanoacetamido group and the bromine atom.

Substitution Pattern: The two groups are meta (1,3) to each other. The N-cyanoacetamido group directs incoming electrophiles to positions 2, 4, and 6. The bromine atom directs to its own ortho and para positions, which are positions 2, 4, and 5. The positions activated by both directing groups are C-2 and C-4. Position C-6 is activated by the acetamido group, and position C-5 is activated by the bromo group. Given that the acetamido group is generally a stronger directing group than a halogen, substitution is most likely to occur at positions 2 and 4, and to a lesser extent at position 6. Steric hindrance might favor substitution at the C-4 position over the C-2 position. wvu.edudocsity.com

Typical EAS reactions include nitration (using HNO₃/H₂SO₄) and further halogenation (e.g., Br₂/FeBr₃), which would introduce substituents at the predicted positions on the aromatic ring. nptel.ac.in

Utilization as Synthons in Heterocyclic Compound Synthesis

This compound serves as a key building block for the synthesis of diverse heterocyclic systems, leveraging the inherent reactivity of the cyanoacetamide core. Its application extends to the formation of five- and six-membered rings, as well as more complex fused systems.

The synthesis of pyrazole (B372694) derivatives using N-aryl-2-cyanoacetamides often involves their reaction with hydrazine (B178648) derivatives. While specific examples utilizing this compound are not extensively documented, the general reaction pathway involves the initial reaction of the cyanoacetamide with a suitable reagent to form a more reactive intermediate, which then undergoes cyclization with hydrazine. For instance, N-substituted cyanoacetamides can be converted to N-(aryl)-2-cyano-3-(methylthio)acrylamides, which then react with hydrazine hydrate (B1144303) to yield 5-amino-1H-pyrazole-4-carboxamides. nih.gov

Another approach involves the coupling of N-substituted cyanoacetamides with aromatic diazonium salts to form arylhydrazone derivatives. These intermediates can then be cyclized to form pyrazole rings. researchgate.net

For the formation of pyrimidine (B1678525) rings, N-aryl-2-cyanoacetamides can react with various dicarbonyl compounds or their equivalents. For example, the reaction of a benzylidenecyanoacetamide derivative with urea (B33335) or thiourea (B124793) in the presence of a base can lead to the formation of 2-oxo- or 2-thioxopyrimidine derivatives, respectively. researchgate.net The general strategy involves a condensation reaction followed by an intramolecular cyclization.

A representative reaction for the formation of a pyrazolo[1,5-a]pyrimidine (B1248293) system starting from an N-aryl-cyanoacetamide is shown below:

| Reactant 1 | Reactant 2 | Product | Reference |

| 5-Amino-N-aryl-1H-pyrazole-4-carboxamides (derived from N-aryl-2-cyanoacetamides) | Acetylacetone | N-Aryl-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide | nih.gov |

| 5-Amino-N-aryl-1H-pyrazole-4-carboxamides (derived from N-aryl-2-cyanoacetamides) | 2-(4-Methoxybenzylidene)malononitrile | 7-Amino-N-aryl-2-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile | nih.gov |

The synthesis of highly substituted pyridine (B92270) and pyridone derivatives is a well-established application of N-aryl-2-cyanoacetamides. These reactions often proceed through a multi-component approach, combining the cyanoacetamide with aldehydes and other active methylene compounds.

A common method for the synthesis of 1-alkyl-6-amino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles involves a one-pot, three-component reaction of an N-alkyl-2-cyanoacetamide, an aldehyde, and malononitrile. mdpi.comnih.gov While this example uses an N-alkyl derivative, the principle is applicable to N-aryl compounds like this compound. The reaction is typically catalyzed by a base such as potassium carbonate and can be accelerated by microwave irradiation. mdpi.comnih.gov

The Guareschi-Thorpe condensation is another classical method for synthesizing highly substituted 2-pyridones, where a cyanoacetamide reacts with a 1,3-diketone. beilstein-journals.org This reaction provides good regioselectivity and is a versatile tool for accessing a wide range of pyridone structures.

Furthermore, the reaction of N-aryl cyanothioacetamides (which can be prepared from the corresponding cyanoacetamides) with various electrophilic reagents leads to the formation of 3-cyano-2(1H)-pyridinethiones. hilarispublisher.comresearchgate.net

Below is a table summarizing a representative synthesis of a substituted pyridine:

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Conditions | Reference |

| N-Butyl-2-cyanoacetamide | Benzaldehyde | Malononitrile | 6-Amino-1-butyl-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile | K₂CO₃, EtOH, Microwave | mdpi.comnih.gov |

| N-[4-(Aminosulfonyl)phenyl]-2-cyanoacetamide | Acetylacetone | - | N-(4-(Aminosulfonyl)phenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | Piperidine | mdpi.com |

| N-Aryl cyanothioacetamide | Malononitrile | - | 4,6-Diamino-1-aryl-1,2-dihydropyridine-2-thione-3,5-dicarbonitrile | Heat | hilarispublisher.comresearchgate.net |

The utility of this compound extends to the synthesis of various fused heterocyclic systems. For instance, N-aryl cyanoacetamides are precursors for the synthesis of quinoxalin-2-ones through a tandem nitrosation/cyclization reaction with tert-butyl nitrite. organic-chemistry.org

Moreover, N-aryl-2-cyanoacetamides can be used to synthesize chromene derivatives. The reaction of an N-aryl cyanothioacetamide with salicylaldehyde (B1680747) can lead to the formation of chromene-3-carbothioamides and subsequently chromeno[3,4-c]pyridines. hilarispublisher.comresearchgate.net The initial step is typically a Knoevenagel condensation, followed by an intramolecular cyclization.

The synthesis of thieno[2,3-b]pyridine (B153569) derivatives can be achieved by reacting α,β-unsaturated ketones with 2-cyanoacetamide or its thio-analogue in the presence of a base. nih.gov This approach allows for the construction of the fused thiophene (B33073) ring onto a pyridine core.

Investigations of Reaction Mechanisms and Pathways

The mechanisms of the cyclization reactions involving N-aryl-2-cyanoacetamides are generally well-understood and typically involve a sequence of condensation, addition, and cyclization steps.

For the synthesis of pyridones from N-alkyl-2-cyanoacetamides, aldehydes, and malononitrile, a plausible mechanism involves an initial Knoevenagel condensation between the aldehyde and either the N-alkyl-2-cyanoacetamide or malononitrile. mdpi.comnih.gov This is followed by a Michael addition of the second active methylene compound to the resulting α,β-unsaturated intermediate. The subsequent intramolecular cyclization occurs through the attack of the amide nitrogen onto one of the nitrile groups, followed by tautomerization and aromatization (often through oxidation) to yield the final pyridone product. mdpi.comnih.gov

In the synthesis of quinoxalin-2-ones, the proposed mechanism involves the nitrosation of the N-aryl cyanoacetamide at the active methylene carbon, followed by tautomerization to an oxime. An intramolecular cyclization then occurs through the attack of the anilino nitrogen onto the nitrile carbon, followed by dehydration to form the quinoxalinone ring. organic-chemistry.org

Studies on the cyclization of δ-aryl-β-dicarbonyl compounds, which share structural similarities with intermediates derived from N-aryl-2-cyanoacetamides, have shown that the electronic nature of the aryl ring can significantly influence the reaction pathway. Electron-donating groups on the aryl ring can facilitate intramolecular radical cyclization in the presence of an oxidizing agent like ceric ammonium (B1175870) nitrate (B79036) (CAN). beilstein-journals.org

Spectroscopic and Advanced Structural Elucidation of this compound

The structural characterization of synthetic organic compounds is fundamental to understanding their chemical behavior and potential applications. For this compound, a multifaceted approach employing various spectroscopic techniques is essential for a comprehensive structural elucidation. This article focuses on the application of vibrational and nuclear magnetic resonance spectroscopy to detail the molecular framework of this compound. While specific experimental data for this compound is not extensively available in the public domain, this analysis is built upon established principles of spectroscopy and data from closely related chemical analogs.

Spectroscopic and Advanced Structural Elucidation

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a fundamental analytical technique for determining the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, electron ionization (EI) mass spectrometry typically reveals fragmentation patterns characteristic of N-substituted cyanoacetamides. The fragmentation is often initiated by the fission of bonds adjacent to the carbonyl group or the amide nitrogen. researchgate.net The molecular ion peak [M]+ would be expected to show a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal abundance of 79Br and 81Br isotopes), providing a clear indicator of a monobrominated compound.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular formula of a compound by measuring its mass with extremely high accuracy. This technique can distinguish between compounds that have the same nominal mass but different elemental compositions. For this compound, the exact mass is calculated based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O).

While specific experimental HRMS data for the title compound is not widely published, the expected values can be calculated. The analysis of related bromo-phenyl derivatives confirms the utility of this technique. beilstein-journals.orgsemanticscholar.org For instance, HRMS analysis of a similar structure, (Z)-2-(2-(3-Bromophenyl)-4-cyano-5-(p-tolyl)furan-3-yl)-3-hydroxy-3-phenylacrylamide, provided a measured value that closely matched the calculated mass, confirming its molecular formula. acs.org This underscores the power of HRMS in providing unequivocal confirmation of the elemental composition of this compound.

Table 1: Theoretical HRMS Data for this compound

| Molecular Formula | Isotope | Calculated Mass (m/z) [M+H]⁺ |

| C₉H₈⁷⁹BrN₂O | ⁷⁹Br | 254.9818 |

| C₉H₈⁸¹BrN₂O | ⁸¹Br | 256.9797 |

X-ray Crystallography for Solid-State Structure Determination

Through single-crystal X-ray diffraction, a beam of X-rays is directed at a single crystal of the compound. The resulting diffraction pattern is used to construct a three-dimensional electron density map, from which the atomic positions can be determined.

Although a specific crystal structure for this compound is not available in open literature, analysis of closely related compounds, such as (E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide, provides significant insight. iucr.orgnih.gov These studies reveal that the cyanoacetamide moiety and the phenyl ring are typically not coplanar, with a measurable torsion angle between them. The amide linkage generally adopts a trans conformation, which is energetically favorable. The analysis confirms the atomic connectivity and provides precise geometric parameters. iucr.orgresearchgate.netmdpi.comsemanticscholar.org

The arrangement of molecules in a crystal is governed by a network of non-covalent intermolecular forces, known as supramolecular interactions. sciensage.info In the case of this compound, several key interactions are expected to dictate the crystal packing.

Hydrogen Bonding: The most significant interaction is typically the hydrogen bond between the amide N-H group (donor) and the carbonyl oxygen (O=C) of an adjacent molecule, often forming centrosymmetric dimers. rsc.org Another potential hydrogen bond can occur between the amide N-H and the nitrogen atom of the nitrile group (N≡C), as observed in the crystal structure of a related N-(4-bromophenyl) cyanoacetamide derivative. iucr.orgnih.gov

Halogen Bonding: The bromine atom on the phenyl ring can act as a Lewis acidic site and participate in halogen bonding with electron-donating atoms like oxygen or nitrogen from neighboring molecules.

These combined interactions create a stable, three-dimensional architecture in the solid state. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. A comprehensive study on N-(substituted phenyl)-2-cyanoacetamides, including the bromo-substituted variant, has detailed their UV absorption properties in various solvents. nih.gov

The UV spectra of these compounds, recorded in the 200–400 nm range, are characterized by absorption bands corresponding to π→π* and n→π* electronic transitions within the aromatic ring and the conjugated cyanoacetamide system. The position of the maximum absorption (λmax) is sensitive to both the nature of the substituent on the phenyl ring and the polarity of the solvent. nih.gov For this compound, the bromine atom acts as an electron-withdrawing group via induction and a weak electron-donating group via resonance, influencing the energy of the electronic transitions. The solute-solvent interactions, analyzed using the Kamlet-Taft linear solvation energy relationship, show that both solvent polarity and hydrogen bonding capacity affect the spectral properties. nih.gov Theoretical calculations using methods like B3LYP/6-311G(d,p) have been used to interpret these experimental findings. nih.gov

Table 2: Representative UV-Vis Absorption Data for N-(substituted phenyl)-2-cyanoacetamides

| Solvent | λmax (nm) Range | Type of Transition |

| Cyclohexane | ~240-260 | π→π |

| Ethanol (B145695) | ~245-265 | π→π |

| Acetonitrile | ~242-262 | π→π* |

Data represents typical ranges for this class of compounds as detailed in reference nih.gov.

Comprehensive Spectroscopic Data Correlation and Interpretation

The collective interpretation of data from HRMS, X-ray crystallography, and UV-Vis spectroscopy provides a complete and validated profile of this compound.

HRMS confirms the elemental formula (C₉H₇BrN₂O), providing the foundation for all further structural analysis. X-ray crystallography would reveal the precise solid-state conformation, including the dihedral angle between the phenyl ring and the acetamide (B32628) group, and detail the intermolecular forces, such as hydrogen and halogen bonds, that stabilize the crystal structure. iucr.orgrsc.org

This structural information directly correlates with the UV-Vis spectral data. The degree of conjugation between the phenyl ring and the cyanoacetamide side chain, which is influenced by the dihedral angle, affects the energy of the π→π* transitions. nih.gov Substituent effect studies, which correlate spectroscopic data with Hammett constants, quantify the electronic influence of the bromine atom on the chromophore system. researchgate.net The combination of these experimental techniques, supported by theoretical DFT calculations, allows for a robust and self-consistent understanding of the molecular structure and electronic properties of this compound. nih.govresearchgate.net

Computational Chemistry and Theoretical Characterization

Density Functional Theory (DFT) Calculations

DFT calculations have been instrumental in characterizing the properties of N-(substituted phenyl)-2-cyanoacetamides. By solving the Schrödinger equation within the DFT framework, researchers can predict various molecular properties with a high degree of accuracy. A study on a series of N-(substituted phenyl)-2-cyanoacetamides utilized the B3LYP functional with the 6-311G** basis set to investigate their conformational preferences and the electronic effects of substituents. researchgate.net

The geometry of N-(3-bromophenyl)-2-cyanoacetamide, like other molecules in its class, is not planar. The molecule can exist in different conformations due to rotation around the N-C(phenyl) and N-C(O) bonds. Theoretical calculations on the parent compound, N-phenyl-2-cyanoacetamide, have shown the existence of two main conformers: trans and cis. researchgate.net The trans-conformer, where the carbonyl group and the phenyl ring are on opposite sides of the N-C bond, is generally found to be more stable. researchgate.net

| Parameter | trans-isomer | cis-isomer |

| Interatomic Distances (Å) | ||

| C=O | 1.223 | 1.221 |

| N-C(O) | 1.365 | 1.378 |

| N-C(phenyl) | 1.417 | 1.419 |

| Atomic Charges | ||

| O | -0.407 | -0.428 |

| N | -0.509 | -0.472 |

| C(O) | 0.448 | 0.447 |

| Torsion Angle (°) | ||

| C(phenyl)-N-C(O)-C | 179.9 | 0.1 |

| Energy (Hartree) | -586.234 | -586.228 |

| Relative Energy (kJ/mol) | 0 | 15.75 |

Vibrational frequency analysis, typically performed using DFT calculations, can predict the infrared (IR) and Raman spectra of a molecule. These theoretical spectra are valuable for assigning the vibrational modes observed in experimental spectra. For N-(substituted phenyl)-2-cyanoacetamides, the vibrational frequencies of key functional groups such as the N-H, C=O, and C≡N bonds are of particular interest as they are sensitive to the electronic effects of the substituents on the phenyl ring. researchgate.net

While a specific vibrational frequency analysis for this compound is not available in the provided results, studies on related molecules show that the positions of these characteristic bands are influenced by the substituent's inductive and resonance effects. researchgate.net The bromo substituent at the meta position is expected to primarily exert an electron-withdrawing inductive effect, which would influence the bond strengths and, consequently, the vibrational frequencies of the amide and cyano groups.

Computational methods, particularly DFT, are increasingly used to predict the ¹H and ¹³C NMR chemical shifts of organic molecules. mdpi.com These predictions can aid in the assignment of experimental spectra and provide insights into the electronic environment of the nuclei. The accuracy of these predictions depends on the level of theory and the basis set used. mdpi.com

For N-(substituted phenyl)-2-cyanoacetamides, the chemical shifts of the amide proton (N-H), the carbonyl carbon (C=O), and the carbons of the phenyl ring are sensitive to the nature of the substituent. researchgate.net The electron-withdrawing nature of the bromine atom in this compound would be expected to influence the electron density around the neighboring protons and carbons, leading to shifts in their resonance frequencies compared to the unsubstituted N-phenyl-2-cyanoacetamide. Specifically, the inductive effect of the bromine atom can lead to downfield shifts for nearby protons. ucl.ac.uk

Electronic Structure Analysis

The electronic structure of a molecule, including the distribution of electrons and the energies of molecular orbitals, is fundamental to its reactivity and properties.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity. irjweb.com

| Property | Description | Expected Influence of 3-Bromo Substituent |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. | Lowered due to electron-withdrawing nature. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. | Lowered due to electron-withdrawing nature. |

| HOMO-LUMO Gap (ΔE) | Difference in energy between HOMO and LUMO; indicates chemical reactivity and stability. | The net effect on the gap depends on the relative lowering of HOMO and LUMO energies. |

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. nih.gov It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. nih.gov In an MEP map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are sites for nucleophilic attack. nih.gov

For this compound, the MEP map would be expected to show regions of high negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the cyano group, making them likely sites for interaction with electrophiles or for hydrogen bonding. rsc.org The hydrogen atom of the N-H group would exhibit a positive potential, indicating its acidic character. The bromine atom, with its lone pairs, would also contribute to the electrostatic potential of the molecule.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a wavefunction into localized orbitals that align with the familiar Lewis structures of chemical bonding. This approach provides a quantitative description of bonding interactions, charge distribution, and the stabilizing effects of electron delocalization.

For this compound, an NBO analysis would elucidate the key electronic interactions that govern its structure and reactivity. The primary Lewis structure would consist of sigma (σ) bonds forming the molecular framework, lone pairs (LP) on the nitrogen and oxygen atoms, and pi (π) bonds within the phenyl ring and the cyano and carbonyl groups.

The most significant insights from NBO analysis come from evaluating the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis orbitals (acceptors). These "donor-acceptor" interactions represent deviations from the idealized Lewis structure and are quantified by the second-order perturbation theory energy, E(2). Higher E(2) values indicate stronger electronic interactions.

Key expected NBO interactions for this compound would include:

Hyperconjugation involving the phenyl ring: Electron density from the π-orbitals of the phenyl ring (donor) would delocalize into the antibonding σ* orbitals of the adjacent C-N and C-C bonds.

Amide Resonance: A strong interaction would be observed between the lone pair of the amide nitrogen (LP(N)) and the antibonding π* orbital of the carbonyl group (π*(C=O)). This interaction is characteristic of amide resonance and contributes to the planar geometry of the amide linkage.

Conjugation with the Cyano Group: Delocalization would occur between the π(C=O) orbital and the π orbital of the cyano group (C≡N), as well as between the amide group and the cyanoacetamide backbone.

Influence of the Bromo Substituent: The electron-withdrawing bromine atom would influence the electron density of the phenyl ring, which in turn affects the energy and occupancy of the donor and acceptor orbitals involved in the aforementioned interactions.

A hypothetical summary of significant NBO interactions is presented in the table below, based on the fundamental principles of molecular orbital theory.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) - Estimated | Interaction Type |

| π(C-C) of Phenyl Ring | σ(C-N) amide | Moderate | π → σ Hyperconjugation |

| LP(N) amide | π(C=O) carbonyl | High | n → π Amide Resonance |

| π(C=O) carbonyl | π(C≡N) cyano | Moderate | π → π Conjugation |

| σ(C-H) methylene (B1212753) | σ(C-Br) | Low | σ → σ Hyperconjugation |

Note: The E(2) values are estimated and serve to illustrate the expected relative strengths of interactions. Actual values would require specific computational calculations.

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their physicochemical properties. These relationships are often based on linear free-energy relationships (LFERs).

LFERs, most famously represented by the Hammett equation, provide a framework for quantifying the effect of substituents on the reactivity and properties of aromatic compounds. The Hammett equation is given by:

log(K/K₀) = ρσ

where K is the rate or equilibrium constant for a reaction of a substituted compound, K₀ is the constant for the unsubstituted parent compound, σ is the substituent constant that depends only on the nature and position of the substituent, and ρ is the reaction constant that depends on the reaction type and conditions.

Studies on a series of N-(substituted phenyl)-2-cyanoacetamides have successfully applied Hammett-type correlations to analyze spectroscopic data. nih.govresearchgate.net For this compound, the key substituent is the bromine atom at the meta position. The Hammett constant (σ_meta) for bromine is +0.39, indicating that it is an electron-withdrawing group primarily through its inductive effect (-I).

Correlations of spectroscopic properties, such as UV absorption frequencies (ν_max), with Hammett substituent constants (σ) have been established for this class of compounds. nih.gov Such correlations demonstrate a linear relationship, confirming that the electronic effects of substituents are systematically transmitted through the molecular framework, influencing properties like the energy of electronic transitions.

The 3-bromo substituent has a predictable influence on the spectroscopic and electronic characteristics of this compound, as demonstrated in studies of the broader N-(substituted phenyl)-2-cyanoacetamide family. nih.govresearchgate.net

UV-Visible Spectroscopy: The absorption maxima in the UV spectra of N-(substituted phenyl)-2-cyanoacetamides are influenced by substituents on the phenyl ring. nih.gov The electron-withdrawing nature of the 3-bromo group is expected to cause a hypsochromic (blue) shift or only a minor change in the absorption maximum compared to electron-donating groups, as it can decrease the extent of intramolecular charge transfer from the phenyl ring to the acetamide (B32628) moiety.

Infrared (IR) Spectroscopy: The vibrational frequencies of key functional groups are sensitive to substituent effects. For this compound, the electron-withdrawing bromine atom would influence the electron density around the amide and cyano groups. This would typically lead to an increase in the stretching frequency of the C=O bond in the IR spectrum, as the reduced electron density strengthens the double bond character. Similarly, changes in the N-H and C≡N stretching frequencies would be observed and have been correlated with Hammett parameters for this series of compounds. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR are sensitive indicators of the electronic environment. The electron-withdrawing 3-bromo group will deshield the protons and carbons in the phenyl ring, causing them to resonate at a higher chemical shift (downfield). The chemical shift of the amide N-H proton is particularly sensitive to substituent effects and has been successfully correlated with Hammett constants in this class of molecules. researchgate.net An electron-withdrawing group like bromine typically leads to a downfield shift of the N-H proton signal.

The table below summarizes the expected effects of the 3-bromo substituent.

| Spectroscopic Property | Expected Effect of 3-Bromo Substituent | Rationale |

| UV Absorption (λ_max) | Hypsochromic or minor shift | Electron-withdrawing group reduces intramolecular charge transfer. |

| IR Frequency (ν_C=O) | Increase | Inductive withdrawal of electrons strengthens the C=O bond. |

| ¹H NMR Shift (δ_NH) | Increase (Downfield shift) | Deshielding of the amide proton due to reduced electron density. |

| ¹³C NMR Shift (δ_aromatic C) | Increase (Downfield shift) | Deshielding of aromatic carbons due to the inductive effect of bromine. |

Intermolecular Interactions and Hydrogen Bonding Networks

In the solid state, the crystal structure of this compound is expected to be dominated by intermolecular hydrogen bonds. While a specific crystal structure for this exact compound is not publicly available, analysis of closely related structures, such as N-(3-bromophenyl)acetamide and other cyanoacetamide derivatives, provides a clear model for the expected interactions. nih.goviucr.orgresearchgate.netresearchgate.net

The primary hydrogen bond donor is the amide N-H group, and the most effective acceptor is the carbonyl oxygen atom (C=O). This interaction leads to the formation of strong N-H···O hydrogen bonds. Typically, these interactions link molecules into recognizable motifs, such as centrosymmetric dimers or extended chains.

In the case of N-(3-bromophenyl)acetamide, molecules are linked through N-H···O hydrogen bonds into supramolecular chains. nih.gov It is highly probable that this compound would exhibit a similar or related hydrogen-bonding pattern.

Furthermore, the nitrogen atom of the cyano group (C≡N) can also act as a hydrogen bond acceptor, though it is generally weaker than the carbonyl oxygen. This could lead to more complex, three-dimensional networks where N-H···N≡C interactions link the primary chains or dimers.

Other potential intermolecular interactions include:

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites like the carbonyl oxygen or the cyano nitrogen of a neighboring molecule (C-Br···O or C-Br···N).

π-π Stacking: The phenyl rings of adjacent molecules may engage in π-π stacking interactions, further stabilizing the crystal lattice.

The anticipated hydrogen bonding scheme is summarized below.

| Donor | Acceptor | Type of Interaction | Expected Motif |

| Amide (N-H) | Carbonyl (O=C) | N-H···O | Dimer or Chain |

| Amide (N-H) | Cyano (N≡C) | N-H···N | Chain or Network Cross-linking |

| Phenyl (C-H) | Carbonyl (O=C) | C-H···O | Weak interaction contributing to packing |

| C-Br | Carbonyl/Cyano (O/N) | C-Br···O/N | Halogen Bond |

Potential Applications in Chemical Research and Materials Science

Role as Versatile Intermediates for Organic Synthesis

N-(3-bromophenyl)-2-cyanoacetamide serves as a valuable and versatile intermediate in the field of organic synthesis. Its utility stems from the presence of multiple reactive sites that can be selectively targeted to construct a wide array of complex molecular architectures.

The structure of this compound incorporates several key features that make it an excellent starting material for the synthesis of diverse heterocyclic compounds. The active methylene (B1212753) group, positioned between the cyano and carbonyl groups, is particularly reactive and can participate in a variety of condensation and cyclization reactions. ekb.egraco.cat

Research has demonstrated that cyanoacetamide derivatives are crucial synthons for creating biologically active heterocyclic systems such as pyridines, thiazoles, pyrimidines, and pyrazoles. ekb.eg For instance, in a specific application, N-(4-bromophenyl)-2-cyanoacetamide has been successfully utilized in a reaction with 2-[(3-isobutyl-1-phenyl-1H-pyrazol-4-yl)methylene]malononitrile in the presence of sodium hydroxide (B78521) to synthesize a substituted acrylamide (B121943) side chain on a pyrazole (B372694) ring. nih.gov This reaction proceeds via a nucleophilic attack of the active methylene group of the cyanoacetamide, leading to a Michael addition product that subsequently eliminates malononitrile. nih.gov This exemplifies how the reactive nature of the cyanoacetamide moiety can be harnessed to build intricate molecular frameworks.

Furthermore, the Knoevenagel condensation is a classic carbon-carbon bond-forming reaction where active methylene compounds, such as this compound, react with aldehydes or ketones. chemspider.comnih.gov This reaction is instrumental in producing substituted alkenes, which are themselves versatile intermediates for further synthetic transformations. derpharmachemica.com The resulting α,β-unsaturated carbonyl compounds can undergo a variety of addition and cycloaddition reactions, paving the way for the synthesis of a broad spectrum of complex molecules.

Table 1: Examples of Heterocyclic Scaffolds Synthesized from Cyanoacetamide Derivatives

| Heterocyclic Scaffold | General Synthetic Approach | Key Reactive Feature of Cyanoacetamide |

| Pyridines | Reaction with α,β-unsaturated compounds | Active methylene group |

| Thiazoles | Reaction with α-haloketones or thioglycolic acid | Active methylene group and amide nitrogen |

| Pyrazoles | Reaction with hydrazine (B178648) derivatives or azo compounds | Active methylene group |

| Chromenes | Knoevenagel condensation with salicylaldehyde (B1680747) derivatives | Active methylene group |

The utility of this compound extends to its role as a precursor in multi-step synthetic pathways. researchgate.net The bromine atom on the phenyl ring provides a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents, dramatically increasing the molecular diversity achievable from this single precursor.

For example, starting with a brominated compound like this compound, a multi-step synthesis could involve an initial reaction utilizing the active methylene group to form a core heterocyclic structure. Subsequently, the bromo substituent can be modified in a later step to introduce additional functional groups or to link the molecule to other molecular fragments. This strategic approach is fundamental in the synthesis of complex natural products, pharmaceuticals, and materials. beilstein-journals.org The ability to sequentially and selectively modify different parts of the molecule is a cornerstone of modern organic synthesis.

Exploration in Materials Science

The unique chemical properties of this compound also make it an intriguing candidate for exploration in materials science, particularly in the fields of polymer chemistry and the synthesis of dyes and pigments.

While direct polymerization of this compound has not been extensively reported, its structural features suggest potential as a monomer or a crosslinking agent. The vinyl group that can be formed through Knoevenagel condensation presents a site for radical polymerization. nih.gov Structurally related alkyl 2-cyanoacrylates are well-known for their rapid anionic polymerization, which is the basis for "super glue" adhesives. nih.gov Although the radical polymerization of cyanoacrylates is more challenging, it is synthetically useful for creating polymers with specific properties. nih.gov

The presence of the aromatic ring and the polar cyano and amide groups could impart desirable properties such as thermal stability, specific solubility characteristics, and the ability to participate in hydrogen bonding to a resulting polymer. Furthermore, the bromine atom could serve as a site for post-polymerization modification, allowing for the fine-tuning of the polymer's properties. As a crosslinking agent, the bifunctional nature of the molecule (the reactive methylene group and the potential for reactions at the bromine atom) could be exploited to create robust polymer networks.

Table 2: Potential Roles of this compound in Polymer Chemistry

| Potential Role | Reactive Site(s) | Potential Polymer Property Enhancement |

| Monomer | Vinyl group (after condensation) | Thermal stability, specific solubility, hydrogen bonding capacity |

| Crosslinking Agent | Active methylene group, Bromine atom | Network formation, improved mechanical strength |

| Functional Additive | Aromatic ring, polar groups | Modified surface properties, enhanced adhesion |

The chromophoric potential of molecules derived from cyanoacetamide derivatives has been recognized in the synthesis of dyes and pigments. The reaction of cyanoacetamide with diazotized aromatic amines is a known route to produce azo dyes. nih.govnih.gov Specifically, pyridone arylazo dyes have been synthesized from the corresponding diazonium salts and 3-cyano-4,6-diphenyl-2-pyridone, which itself can be prepared from a cyanoacetamide precursor. scispace.com

The this compound molecule contains the necessary functionalities to be a precursor in the synthesis of azo dyes. The active methylene group can be coupled with a diazonium salt to introduce the azo chromophore (-N=N-). The bromo-substituted phenyl ring would be an integral part of the resulting dye molecule, influencing its color, fastness, and other properties. The synthesis of homobifunctional reactive dyes containing chloroacetamide groups has also been reported, highlighting the utility of acetamide (B32628) derivatives in dye chemistry. uctm.edu

Research in Agrochemical Chemistry

Recent studies have highlighted the potential of N-(substituted phenyl)-2-chloroacetamides, a class of compounds closely related to this compound, in the field of agrochemical chemistry.

Research into the herbicidal activity of N-(substituted phenyl)-2-chloroacetamides has shown that these compounds can be effective against various weeds. researchgate.net A study investigating a series of these compounds found that N-(3-bromophenyl) chloroacetamide was among the most active. researchgate.netresearchgate.net The high lipophilicity conferred by the halogenated phenyl ring allows for rapid passage through the phospholipid bilayer of cell membranes, which is a crucial factor for its biological activity. researchgate.net These findings suggest that this compound and its derivatives are promising candidates for the development of new herbicidal agents. researchgate.netorientjchem.org The mode of action of chloroacetamide herbicides often involves the inhibition of very-long-chain fatty acid synthesis.

In addition to herbicidal properties, some chloroacetamide derivatives have also demonstrated antifungal activity against pathogenic yeasts. researchgate.net This broadens the potential scope of their application in agriculture to include crop protection against fungal diseases. Further research in this area could lead to the development of dual-action agrochemicals.

Table 3: Investigated Agrochemical Activities of Related Phenyl-Acetamide Derivatives

| Compound Class | Investigated Activity | Key Structural Feature for Activity |

| N-(substituted phenyl)-2-chloroacetamides | Herbicidal | Halogenated phenyl ring (e.g., 3-bromophenyl) |

| N-(substituted phenyl)-2-chloroacetamides | Antifungal | Halogenated phenyl ring |

Development of Agrochemical Intermediates

This compound serves as a valuable intermediate in the synthesis of more complex molecules targeted for the agrochemical sector. The compound's utility stems from its two primary reactive sites: the active methylene group (CH₂) situated between the cyano (-CN) and carbonyl (C=O) groups, and the bromo-substituted phenyl ring.

The active methylene group is particularly susceptible to a variety of chemical transformations, including condensation and substitution reactions, allowing for the construction of diverse molecular frameworks. researchgate.net This reactivity is a cornerstone of its function as an intermediate. For example, derivatives of N-phenyl acetamides are used to synthesize compounds with potential herbicidal activity. nih.govkoreascience.kr

Furthermore, the presence of a bromine atom on the phenyl ring provides a site for cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings), which are powerful methods for creating carbon-carbon or carbon-nitrogen bonds. This allows for the attachment of other molecular fragments to the phenyl ring, further diversifying the potential structures that can be synthesized. Research on related bromophenyl compounds has shown their incorporation into molecules with significant antifungal properties. For instance, derivatives containing an N-(4-bromophenyl)acetamide moiety have demonstrated activity against the plant pathogenic fungus Fusarium oxysporum. core.ac.uk Similarly, complex acetohydrazide derivatives built upon a 3-bromophenyl structure have been investigated for antifungal applications. semanticscholar.org

These chemical properties position this compound as a versatile building block for synthesizing novel pesticides and other agricultural products.

Investigation of Chemical Scaffolds for Agrochemical Agents

In agrochemical research, a "chemical scaffold" is a core molecular structure upon which a variety of functional groups can be systematically added to create a library of compounds for biological screening. This compound is an attractive candidate for such a scaffold due to the combination of its structural features.

The N-phenyl-2-cyanoacetamide framework itself is a known "privileged structure" in medicinal and agrochemical chemistry. The acetamide linkage provides hydrogen bonding capabilities, which are crucial for interacting with biological targets like enzymes or receptors. The cyano group can also participate in molecular interactions and serves as a key feature in molecules with herbicidal and insecticidal activity. ekb.egmdpi.com The 3-bromophenyl group imparts lipophilicity, which influences the compound's ability to penetrate cell membranes, and its electronic properties can be fine-tuned through further substitution.

Studies on analogous structures have validated the potential of this scaffold. For example, various N-phenyl acetamide derivatives have been synthesized and tested for herbicidal effects. nih.govresearchgate.net The strategic modification of the phenyl ring and the acetamide side chain in these analogs has led to the discovery of compounds with significant phytotoxicity.

Table 1: Examples of Related Acetamide Scaffolds in Agrochemical Research

| Scaffold Type | Modification | Target Activity | Reference |

|---|---|---|---|

| N-Phenyl Oxadiazolidinedione | Substitution on the phenyl ring | Herbicide | koreascience.kr |

| N-(Isoxazolyl)-2-cyanoacetamide | Variation of substituents on the amide N | Fungicide | researchgate.net |

| Pyranopyrazole | Incorporation of a cyanide (CN) group | Herbicide & Insecticide | ekb.eg |

| N-Phenyl-2-phenoxyacetamide | Substitution on the phenoxy group | Herbicide | nih.gov |

By using this compound as a starting scaffold, researchers can systematically explore how different chemical modifications affect biological activity, potentially leading to the discovery of new and effective agrochemical agents.

Applications in Analytical Methodology Development

The cyanoacetamide group is not only useful for synthesis but also has applications in analytical chemistry.

While specific use of this compound in this area is not widely documented, the parent compound, 2-cyanoacetamide (B1669375), is an established reagent in spectrophotometric assays for determining enzyme activity. scialert.net A notable example is the assay for cellulase (B1617823) activity.

The "2-cyanoacetamide method" is based on the reaction of the reagent with the reducing sugars (e.g., D-glucose) that are produced when cellulase breaks down its substrate, cellulose. In an alkaline environment (typically a borate (B1201080) buffer at pH 9.0) and upon heating, 2-cyanoacetamide condenses with the reducing sugar to form a chromophore (a light-absorbing compound). scialert.net The concentration of this chromophore, which can be quantified by measuring the absorbance of light at a specific wavelength (276 nm), is directly proportional to the amount of reducing sugar produced. This, in turn, reflects the activity of the cellulase enzyme. scialert.net

This method offers a safer alternative to traditional assays that use hazardous chemicals like dinitrosalicylic acid. scialert.net The key parameters for this established assay are summarized below.

Table 2: Key Parameters of the 2-Cyanoacetamide Spectrophotometric Assay for Cellulase

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Reagent | 1% 2-Cyanoacetamide | Reacts with reducing sugars to form a chromophore. | scialert.net |

| Buffer | 100 mM Borate | Provides the necessary alkaline environment for the reaction. | scialert.net |

| pH | 9.0 | Optimal pH for the condensation reaction. | scialert.net |

| Reaction Condition | Boil for 10 minutes | Drives the reaction to completion. | scialert.net |

As a derivative, this compound contains the necessary cyanoacetamide functional group. However, the bulky, electron-withdrawing bromo-substituent on the phenyl ring would likely alter the reagent's solubility and electronic properties. This could influence the reaction kinetics, optimal pH, and the spectral properties (i.e., maximum absorbance wavelength) of the resulting chromophore, necessitating a re-optimization of the assay protocol.

Q & A

Q. What are the crystallographic parameters and refinement methods for determining the structure of N-(3-bromophenyl)-2-cyanoacetamide?

The crystal structure of related bromophenyl acetamides (e.g., N-(3-bromophenyl)acetamide) is typically determined using single-crystal X-ray diffraction. Key parameters include:

Q. What synthetic routes are commonly used to prepare this compound and its derivatives?

A typical method involves:

- Substitution reaction : Reacting 3-bromoaniline with cyanoacetic acid under acidic conditions.

- Condensation agents : Use of agents like DCC (dicyclohexylcarbodiimide) to facilitate amide bond formation, as seen in analogous syntheses of N-(4-substituted phenyl)-2-cyanoacetamide derivatives .

- Purification : Column chromatography or recrystallization to isolate the product .

Q. How is lipophilicity experimentally determined for this compound, and why is it critical for pharmacokinetic studies?

Lipophilicity () is measured via reversed-phase thin-layer chromatography (RP-TLC) or HPLC with octanol/water partitioning. This parameter influences membrane permeability and bioavailability. Computational tools like Simulation Plus can predict , (volume of distribution), and BBB penetration () .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational pharmacokinetic data for This compound?

- Validation : Cross-check computational predictions (e.g., using COSMO-RS or QSPR models) with experimental assays (e.g., Caco-2 cell permeability tests).

- Data reconciliation : Adjust force field parameters in molecular dynamics simulations to match experimental or solubility data .

- Error analysis : Identify outliers in computational datasets (e.g., mismatched protonation states) using tools like MarvinSketch .

Q. What strategies optimize reaction yields in synthesizing This compound derivatives with heterocyclic moieties?

- Microwave-assisted synthesis : Reduces reaction time and improves yield for cyclization steps (e.g., forming thiazole or oxadiazole rings) .

- Catalyst selection : Use Pd-catalyzed cross-coupling for introducing bromophenyl groups, ensuring minimal side-product formation .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity in condensation reactions .

Q. How can hydrogen-bonding networks in the crystal lattice be analyzed to predict solubility and stability?

- X-ray refinement : SHELXL-derived hydrogen-bonding parameters (e.g., D–H···A distances and angles) reveal intermolecular interactions. For example, N–H···O bonds in acetamide derivatives stabilize the lattice .

- Hirshfeld surface analysis : Quantifies contributions of H-bonding, van der Waals, and π-π interactions to crystal packing .

Methodological Notes

- Crystallography : Use SHELX suite for structure solution (SHELXD) and refinement (SHELXL). Multi-scan absorption corrections (e.g., CrysAlisPro) are critical for data accuracy .

- Synthesis : Monitor reactions via -NMR to detect intermediates and optimize stepwise protocols .

- Pharmacokinetics : Validate in silico predictions with in vitro assays (e.g., PAMPA for permeability) to bridge computational and experimental gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.